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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzaldehyde

Cat. No.: B052014

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 5-Bromo-
2-iodobenzaldehyde, its derivatives, and relevant alternative compounds. The information
presented is intended to support research and development activities by offering a clear, data-
driven analysis of these molecules. This document includes detailed experimental protocols
and visual workflows to facilitate understanding and replication of key findings.

Introduction to 5-Bromo-2-iodobenzaldehyde

5-Bromo-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile
building block in organic synthesis. Its utility stems from the presence of three distinct functional
groups: an aldehyde, a bromine atom, and an iodine atom. This unique combination allows for
selective functionalization through various reactions, such as nucleophilic additions to the
aldehyde, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-
halogen bonds. The differential reactivity of the C-Br and C-1 bonds further enhances its
synthetic potential, making it a valuable precursor in the development of pharmaceuticals and
functional materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-iodobenzaldehyde
(predicted), two of its representative derivatives (a Schiff base and an ether), and two
alternative benzaldehyde derivatives for comparative analysis.
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Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)

Aldehyde Aromatic
Compound Other Protons Solvent
Proton (CHO) Protons

5-Bromo-2-
iodobenzaldehyd  ~10.0 ~7.8-8.2 (m) - CDCls
e (Predicted)

N-(5-bromo-2-
hydroxybenzylide 2.39 (s, CH3),
8.59 (s) 6.90-7.61 (m) CDClIs

ne)-4- 13.8 (s, OH)

methylaniline

5-Bromo-2-
7.69 (d), 7.63

methoxybenzald 10.33 (s) 3.89 (s, OCH?3) CDCls
(dd), 6.91 (d)

ehyde

2- 7.99 (dd), 7.93

lodobenzaldehyd  10.13 (s) (dd), 7.50 (td), - CDClIs

e 7.25 (td)

5-Bromo-2-

7.82 (dd), 7.74
fluorobenzaldehy  10.34 (s) - CDCls
g (ddd), 7.23 (dd)
e

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Aldehyde Aromatic
Compound Other Carbons  Solvent
Carbon (CHO) Carbons

5-Bromo-2-
) ~95 (C-I), 120-
iodobenzaldehyd ~191 145 - CDCls
e (Predicted)
110.8, 119.9,
N-(5-bromo-2-
] 121.5, 130.1,
hydroxybenzylide
4 163.4 (C=N) 133.5, 134.8, 21.2 (CHs) CDClIs
ne)-4-
137.2, 146.1,
methylaniline
160.2
5-Bromo-2- 111.9, 114.2,
methoxybenzald 188.9 128.0, 136.0, 56.5 (OCHs) CDCls
ehyde 138.1, 159.9
2- 97.0, 128.5,
lodobenzaldehyd  195.9 129.5,134.1, - CDCls
e 139.8, 140.8

117.2 (d), 117.8
(d), 129.1 (d),
fluorobenzaldehy  187.6 (d) - CDCls
g 136.9 (d), 139.0
e

(d), 161.8 (d)

5-Bromo-2-

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm~1)
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C-H
Compound C=0 Stretch Aromatic C=C C-X (Halogen)
(Aldehyde)
5-Bromo-2-
, ~1020 (C-Br),
iodobenzaldehyd  ~1700 ~2850, ~2750 ~1580, ~1470 980 (C-I)
e (Predicted)
5-Bromo-2-
hydroxybenzalde 1655 2860, 2760 1590, 1480 1025 (C-Br)
hyde
5-Bromo-2-
methoxybenzald 1685 2840, 2740 1595, 1475 1020 (C-Br)
ehyde
2-
lodobenzaldehyd 1695 2855, 2755 1585, 1465 985 (C-I)
e
5-Bromo-2-
1250 (C-F), 1022
fluorobenzaldehy 1690 2865, 2765 1600, 1470
(C-Br)
de
Table 4: Mass Spectrometry Data (m/z)
Compound Molecular lon [M]* Key Fragmentation Peaks

5-Bromo-2-iodobenzaldehyde

281/283 ([M-CHO]J*), 183 ([M-

310, 312 (due to Br isotopes)
[]*), 155/157 ([M-1-CO]*)

5-Bromo-2- _ 171/173 ([M-CHO]*), 121 ([M-
200, 202 (due to Br isotopes)

hydroxybenzaldehyde Br]*)

5-Bromo-2- . 199/201 ([M-CHs]*), 185/187
214, 216 (due to Br isotopes)

methoxybenzaldehyde (IM-CHQOJ]%), 135 ([M-Br]*)

2-lodobenzaldehyde

232 203 ([M-CHOJ"), 105 ([M-11*)

5-Bromo-2-fluorobenzaldehyde

173/175 ([M-CHOJ*), 123 ([M-

202, 204 (due to Br isotopes)
Br]*)
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Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 5-Bromo-2-iodobenzaldehyde

This protocol describes the synthesis of 5-Bromo-2-iodobenzaldehyde from (5-bromo-2-
iodophenyl)methanol.

Materials:

e (5-bromo-2-iodophenyl)methanol

e Oxalyl chloride

o Dimethyl sulfoxide (DMSOQO)

e Dichloromethane (DCM)

e Triethylamine

o Water

Procedure:

o A solution of oxalyl chloride (1.6 equivalents) in DCM is cooled to -70°C.

e DMSO (2.4 equivalents) in DCM is added to the cooled solution, maintaining the temperature
between -65°C and -70°C.

e The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere at -70°C.
e A solution of (5-bromo-2-iodophenyl)methanol (1.0 equivalent) in DCM is then added.
e The reaction mixture is stirred at -65°C for 15 minutes.

o Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to -10°C and
stirred for 1 hour.
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o Water is added, and the reaction mixture is allowed to warm to room temperature.

e The organic layer is separated and evaporated to yield 5-bromo-2-iodobenzaldehyde as a
white solid.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
o Samples are dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:
IR spectra are recorded on an FT-IR spectrometer.

e Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)
accessory.

e Liquid samples are analyzed as thin films between NaCl or KBr plates.
e Spectra are typically recorded in the range of 4000-400 cm™1,
Mass Spectrometry (MS):

e Mass spectra are obtained using an electron ionization (El) or electrospray ionization (ESI)
mass spectrometer.

e The molecular ion peak ([M]*) and major fragmentation patterns are analyzed.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and
relationships relevant to the analysis of 5-Bromo-2-iodobenzaldehyde and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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